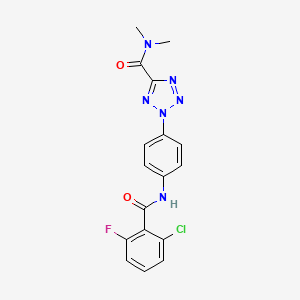
2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is often associated with bioactive properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
-
Formation of the Benzamido Intermediate
Starting Materials: 2-chloro-6-fluorobenzoic acid and 4-aminophenylamine.
Reaction: The benzoic acid derivative is reacted with the amine under amide coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
-
Tetrazole Ring Formation
Starting Materials: The benzamido intermediate and sodium azide.
Reaction: The intermediate undergoes cyclization with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Conditions: This step is usually performed in a polar solvent like DMF or DMSO (dimethyl sulfoxide) at elevated temperatures (80-100°C).
-
Dimethylation
Starting Materials: The tetrazole intermediate and dimethylamine.
Reaction: The tetrazole compound is reacted with dimethylamine to introduce the N,N-dimethyl groups.
Conditions: This reaction is typically carried out under basic conditions, using a base like sodium hydride or potassium carbonate, in an organic solvent such as THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzene ring.
Reagents: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
-
Oxidation and Reduction
- The tetrazole ring can participate in redox reactions.
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Conditions: These reactions are usually performed under controlled temperatures to prevent decomposition.
-
Hydrolysis
- The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Reagents: Acids like hydrochloric acid or bases like sodium hydroxide.
Conditions: Typically carried out in aqueous solutions at elevated temperatures.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Oxidation/Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development: Due to its bioactive tetrazole ring, the compound is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Biochemical Probes: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Polymer Science: Used in the synthesis of polymers with unique properties for industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
-
2-(2-chloro-6-fluorobenzamido)-5-methylbenzoic acid
- Similar structure but lacks the tetrazole ring, affecting its reactivity and biological activity.
-
3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- Contains a benzofuran ring instead of a tetrazole, leading to different chemical and biological properties.
Uniqueness
- The presence of both the tetrazole ring and the N,N-dimethyl groups in 2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide provides unique electronic and steric properties, enhancing its potential as a versatile compound in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorobenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24(2)17(27)15-21-23-25(22-15)11-8-6-10(7-9-11)20-16(26)14-12(18)4-3-5-13(14)19/h3-9H,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYBYSBOUJBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
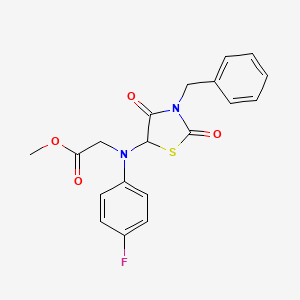
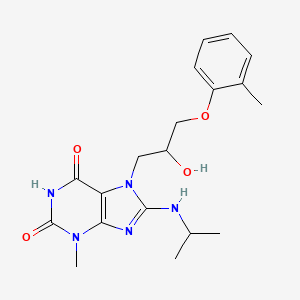

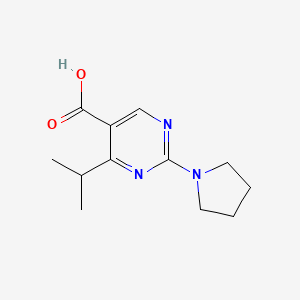
![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)


![3-(benzenesulfonyl)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)propanamide](/img/structure/B2614063.png)
![2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2614064.png)
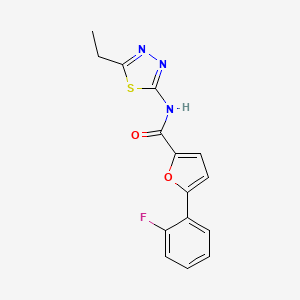
![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
